molecular formula C7H6ClN3 B1589820 7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine CAS No. 94220-38-9

7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B1589820
CAS No.: 94220-38-9
M. Wt: 167.59 g/mol
InChI Key: GTYZRPHAMFVUEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine, also known as CMPP, is a heterocyclic aromatic compound with a unique chemical structure. It has a wide range of applications in the field of scientific research, ranging from its use as a synthetic intermediate in organic synthesis to its use as a biochemical tool for studying biological systems. CMPP has been found to have a number of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of 1-Hydroxybisphosphonates: New 1-hydroxybisphosphonates derived from 1H-pyrazolo[3,4-b]pyridine, a class of compounds with potential biological interest, were synthesized and characterized using spectroscopic data, with X-ray diffractometry studies confirming the proposed structures (Teixeira et al., 2013).

Optical and Electronic Properties

  • Structural and Optical Characteristics: Pyridine derivatives, including 1H-pyrazolo[4,3-b]pyridine, were characterized for their thermal, structural, optical, and diode characteristics. The optical functions of these compounds were determined using transmittance and reflectance spectra (Zedan et al., 2020).

Chemical Synthesis and Transformations

  • Methyl 4,7-Dihydro-1H-Pyrazolo[3,4-b]Pyridine-5-Carboxylates Synthesis: Novel methyl 4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates were prepared through a two-step procedure, involving semiempirical calculations to reveal preferred geometries (Verdecia et al., 1996).
  • Ultrasound-Assisted Synthesis as Corrosion Inhibitors: Pyrazolopyridine derivatives were synthesized using ultrasonic irradiation, investigated for their effect on corrosion of mild steel, displaying properties of mixed-type inhibitors (Dandia et al., 2013).

Heterocyclic Synthesis

  • Synthesis of Pyrazolo[4,3-c]Pyridine C-Ribonucleosides: A process for synthesizing pyrazolo[4,3-c]pyridine C-ribonucleosides, related to 7-substituted 3-deazaxanthosine and -guanosine analogs, was developed (Prhavc & Kobe, 1996).
  • New Pyrazolo(3,4-b)Pyridines Synthesis: Various pyrazolo[3,4-b]pyridine derivatives were synthesized, contributing to the field of heterocyclic synthesis (Gad-Elkareem et al., 2007).

Biomedical Applications

  • Biomedical Applications Review: A comprehensive review covering the synthesis, substituent diversity, and biomedical applications of pyrazolo[3,4-b]pyridines, highlighting the relevance of these compounds in biomedical research (Donaire-Arias et al., 2022).

Biochemical Analysis

Biochemical Properties

7-Chloro-5-methyl-1H-pyrazolo[4,3-b]-pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. This compound has been shown to interact with cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle . By inhibiting CDKs, 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]-pyridine can modulate cell cycle progression and potentially halt the proliferation of cancer cells. Additionally, this compound may interact with other proteins and biomolecules involved in cell signaling pathways, further influencing cellular functions.

Cellular Effects

The effects of 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]-pyridine on various cell types and cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells by disrupting cell signaling pathways and altering gene expression . Specifically, it can inhibit the activity of CDKs, leading to cell cycle arrest and subsequent apoptosis. Furthermore, 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]-pyridine can affect cellular metabolism by modulating the activity of enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within cells.

Molecular Mechanism

The molecular mechanism of action of 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]-pyridine involves its binding interactions with specific biomolecules. This compound binds to the active site of CDKs, inhibiting their kinase activity and preventing the phosphorylation of target proteins . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis. Additionally, 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]-pyridine may influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]-pyridine can change over time. This compound has been shown to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the duration of exposure and the specific cell type being studied. In vitro and in vivo studies have demonstrated that prolonged exposure to 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]-pyridine can lead to sustained inhibition of CDK activity and persistent cell cycle arrest.

Dosage Effects in Animal Models

The effects of 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]-pyridine in animal models are dose-dependent. At lower doses, this compound can effectively inhibit CDK activity and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]-pyridine may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

7-Chloro-5-methyl-1H-pyrazolo[4,3-b]-pyridine is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can inhibit the activity of CDKs, which play a crucial role in regulating the cell cycle and cellular metabolism . Additionally, 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]-pyridine may affect the levels of metabolites and metabolic flux within cells by modulating the activity of other enzymes involved in metabolic pathways.

Transport and Distribution

The transport and distribution of 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]-pyridine within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes via specific transporters, allowing it to accumulate in target tissues . Once inside the cells, 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]-pyridine can bind to proteins and other biomolecules, influencing its localization and distribution within different cellular compartments.

Subcellular Localization

The subcellular localization of 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]-pyridine is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]-pyridine may localize to the nucleus, where it can interact with CDKs and other nuclear proteins to exert its effects on cell cycle regulation and gene expression.

Properties

IUPAC Name

7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-4-2-5(8)7-6(10-4)3-9-11-7/h2-3H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYZRPHAMFVUEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=N1)C=NN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90470475
Record name 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94220-38-9
Record name 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The cyclized compound (12) (4.58 g, 30.7 mmol) in phosphorus oxychloride (30 mL) was heated at 110° C. for 30 minutes. The end of the reaction was checked by LC/MS (disappearance of 150, appearance of 168). After cooling down at room temperature, the reaction mixture was poured on ice and pH was adjusted with a 6N NaOH solution to pH=5. The solid was collected with filtration and the mother aqueous layer was extracted with ethyl acetate (3×250 ml). The above solid was dissovled in the combined organic phases, washed with a brine solution (1×250 ml) and dried with sodium sulfate, filtered and concentrated. The crude product was purified by running through a short silica gel chromatography column to give the desired product (13) as a pale yellow solid (4.50 g, 26.8 mmol, 87%). GC/MS: m/z=167 (100%);. LC/MS: [M+H]′=168.
Quantity
4.58 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
[Compound]
Name
150
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
168
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine
Reactant of Route 2
7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine
Reactant of Route 3
7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine
Reactant of Route 4
7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine
Reactant of Route 5
7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine
Reactant of Route 6
Reactant of Route 6
7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.